molecular formula C13H18N2O2 B14162494 N-(2-Morpholinoethyl)benzamide CAS No. 4476-13-5

N-(2-Morpholinoethyl)benzamide

Cat. No.: B14162494
CAS No.: 4476-13-5
M. Wt: 234.29 g/mol
InChI Key: VFQYQYRTIQWWPE-UHFFFAOYSA-N
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Description

N-(2-Morpholinoethyl)benzamide represents a valuable chemical scaffold in medicinal chemistry and drug discovery research. This benzamide-based structure is closely related to several pharmacologically active compounds, most notably serving as the core structure of Moclobemide, a known reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression . The morpholinoethyl side chain is a key feature that can influence a compound's physicochemical properties and interaction with biological targets . Researchers utilize this compound and its derivatives as a versatile building block in the design and synthesis of novel molecules. For instance, structural analogs, such as 4-iodo-N-(2-morpholinoethyl)benzamide, have been investigated as potential radiopharmaceuticals for imaging the monoamine oxidase enzyme system in the brain using SPECT, highlighting its application in neurological research . Other derivatives have been synthesized and evaluated for their protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, a key mechanism in diabetes research . The compound is for Research Use Only. It is intended for laboratory research purposes and is not certified for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

4476-13-5

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C13H18N2O2/c16-13(12-4-2-1-3-5-12)14-6-7-15-8-10-17-11-9-15/h1-5H,6-11H2,(H,14,16)

InChI Key

VFQYQYRTIQWWPE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Structural Characterization and Conformational Analysis of N 2 Morpholinoethyl Benzamide Derivatives

Spectroscopic Analysis Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural features of N-(2-morpholinoethyl)benzamide derivatives. These methods provide detailed information on the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the protons of the morpholine (B109124), ethyl linker, and benzoyl moieties are observed. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the benzoyl group typically appear as multiplets in the downfield region around δ 7.51-7.78 ppm. ucl.ac.uk For the derivative 2-Amino-N-(2-morpholinoethyl)benzamide, the aromatic protons are found between δ 6.62 and 7.34 ppm. mdpi.com The protons of the ethylenediamine (B42938) bridge and the morpholine ring appear at distinct chemical shifts; for 2-Amino-N-(2-morpholinoethyl)benzamide, the morpholine protons (CH₂NCH₂) are seen as a broad singlet around δ 2.55 ppm, while the ethyl protons (CH₂CH₂N and NHCH₂CH₂) resonate at δ 2.63 ppm and δ 3.53 ppm, respectively. mdpi.com The morpholine ring's CH₂OCH₂ protons are typically found further downfield, around δ 3.74 ppm, due to the deshielding effect of the oxygen atom. mdpi.com

¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.in For 2-Amino-N-(2-morpholinoethyl)benzamide, the carbon signals are well-resolved, with the morpholine ring carbons appearing at δ 53.3 (CH₂N), δ 57.1 (NCH₂CH₂), and δ 66.6 (CH₂O). mdpi.com The ethyl linker carbon is observed at δ 35.5 ppm. mdpi.com Aromatic carbons resonate in the typical range of δ 116.0-148.8 ppm, while the carbonyl carbon (C=O) of the amide group is characteristically found further downfield at δ 169.3 ppm. mdpi.com In more complex derivatives like 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea, the thione carbon (C=S) can be observed at a significantly deshielded position, around δ 179 ppm. academicjournals.org

CompoundNucleusChemical Shift (δ, ppm)AssignmentSource
This compound¹H7.78 (d, J = 7.3 Hz, 2H)Aromatic ucl.ac.uk
¹H7.51 (t, J = 7.3 Hz, 1H)Aromatic ucl.ac.uk
2-Amino-N-(2-morpholinoethyl)benzamide¹H7.34 (d, J = 8 Hz, 1H)Ar mdpi.com
¹H7.17 (t, J = 7.2 Hz, 1H)Ar mdpi.com
¹H6.82 (br. s, 1H)NH mdpi.com
¹H6.62–6.66 (m, 2H)Ar mdpi.com
¹H5.50 (br. s, 2H)NH₂ mdpi.com
¹H3.74 (br. s, 4H)CH₂OCH₂ mdpi.com
¹H3.53 (t, J = 2.8, 2 Hz, 2H)NHCH₂CH₂N mdpi.com
¹H2.63 (t, J = 6 Hz, 2H)CH₂CH₂N mdpi.com
¹H2.55 (br. s, 4H)CH₂NCH₂ mdpi.com
¹³C169.3C=O mdpi.com
¹³C148.8, 132.3, 127.3, 117.3, 116.6, 116.0Aromatic C mdpi.com
¹³C66.6CH₂OCH₂ mdpi.com
¹³C57.1NCH₂CH₂ mdpi.com
¹³C53.3CH₂NCH₂ mdpi.com
¹³C35.5NHCH₂ mdpi.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is pivotal for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. eurjchem.com In this compound derivatives, key vibrational bands confirm the presence of the amide and morpholine functionalities.

For the related compound 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea, the IR spectrum shows a distinct N-H stretching vibration (ν(N-H)) at 3167 cm⁻¹. academicjournals.org The carbonyl group (C=O) of the amide exhibits a strong stretching band at 1675 cm⁻¹. academicjournals.org Furthermore, the C-N stretching vibration is observed at 1330 cm⁻¹, and a band at 845 cm⁻¹ is assigned to the C=S stretch of the thiourea (B124793) group. academicjournals.org For this compound itself, IR spectroscopy has also been used for characterization, with expected bands for N-H and C=O stretching, as well as vibrations associated with the morpholine ring. ucl.ac.uk

CompoundVibrational ModeFrequency (cm⁻¹)Source
1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thioureaν(N-H)3167 academicjournals.org
ν(C=O)1675 academicjournals.org
ν(C-N)1330 academicjournals.org
ν(C=S)845 academicjournals.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. rsc.org Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) and High-Resolution Mass Spectrometry (HRMS) are routinely employed. rsc.orgnih.gov

For the derivative 2-Amino-N-(2-morpholinoethyl)benzamide, LC/MS analysis using electrospray ionization (ESI) showed a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 250.12, which corresponds to its calculated molecular weight. mdpi.com Similarly, for 3-Amino-6-bromo-N-(2-morpholinoethyl)pyrazine-2-carboxamide, LCMS analysis confirmed the presence of the molecule with [M+H]⁺ peaks at 330.0 m/z and 332.0 m/z, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). acs.org HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with high confidence. semanticscholar.org

CompoundIonm/zTechniqueSource
2-Amino-N-(2-morpholinoethyl)benzamide[M+H]⁺250.12LC/MS (ESI) mdpi.com
3-Amino-6-bromo-N-(2-morpholinoethyl)pyrazine-2-carboxamide[M+H]⁺330.0 (⁷⁹Br), 332.0 (⁸¹Br)LCMS acs.org
2-(4-Bromophenyl)-3-(2-morpholinoethyl)-2,3-dihydroquinazolin-4(1H)-one[M+H]⁺416.12LC/MS (ESI) mdpi.com

Single Crystal X-ray Diffraction Studies

The initial step in a single crystal X-ray diffraction study is the determination of the crystal system, space group, and unit cell dimensions, which define the crystal lattice.

The derivative p-chloro-N-(2-morpholinoethyl)benzamide (Moclobemide) crystallizes in the triclinic system with a P-1 space group. researchgate.netresearchgate.net Its unit cell parameters have been determined as a = 11.569(3) Å, b = 13.814(4) Å, c = 10.004(2) Å, with angles α = 98.27(2)°, β = 113.87(2)°, and γ = 104.13(2)°. researchgate.net Another related compound, 2-amino-N-(2-morpholinoethyl)benzamide, was found to crystallize in the monoclinic system with the space group P21/c. mdpi.com Its unit cell dimensions are a = 13.6879 (11) Å, b = 10.2118 (9) Å, c = 9.7884 (9) Å, and β = 105.068 (7)°. mdpi.com A more complex derivative, 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea, crystallizes in the triclinic Pī space group. academicjournals.org

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZSource
p-Chloro-N-(2-morpholinoethyl)benzamideTriclinicP-111.569(3)13.814(4)10.004(2)98.27(2)113.87(2)104.13(2)2 researchgate.net
2-Amino-N-(2-morpholinoethyl)benzamideMonoclinicP21/c13.6879(11)10.2118(9)9.7884(9)90105.068(7)904 mdpi.com
1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thioureaTriclinic6.1452(14)9.731(2)14.690(3)98.711(4)93.971(4)104.444(4)2 academicjournals.org

X-ray diffraction data allows for a detailed analysis of the molecular conformation, including the orientation of various subgroups relative to one another, which is defined by torsional angles.

For p-chloro-N-(2-morpholinoethyl)benzamide, conformational analysis has confirmed that there is free rotation of the phenyl ring and the amide function of the benzamide (B126) moiety. researchgate.netresearchgate.net This flexibility can be crucial for its interaction with biological targets. In the solid state of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea, the molecule adopts a specific conformation where the 2-morpholinoethyl group is cis and the cinnamoyl group is trans with respect to the sulfur atom across the C-N bonds of the thiourea core. academicjournals.orgresearchgate.net The morpholine ring itself consistently adopts a stable chair conformation. academicjournals.orgresearchgate.net The planarity and dihedral angles between different ring systems are also key conformational descriptors. For example, in some benzamide derivatives, the amide group can be significantly twisted out of the plane of the benzoyl ring. researchgate.net These solid-state conformations are often stabilized by a network of intermolecular interactions, such as hydrogen bonds. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.net This method allows for the mapping of intermolecular contacts and their relative contributions to crystal stability. nih.gov For molecules containing morpholinoethyl benzamide moieties, the analysis typically reveals numerous short intermolecular contacts, such as O···H, N···H, C···H, and H···H interactions, which are crucial for the stabilization of the crystal structure. nih.gov The Hirshfeld surface is mapped with a normalized contact distance (dnorm), where red regions on the map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. mdpi.com Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. mdpi.comresearchgate.net For similar molecular structures, H···O/O···H and H···H contacts often represent the most significant contributions to the crystal packing. mdpi.com In derivatives containing halogens, such as Moclobemide (B1677376), contacts involving the halogen atom (e.g., Cl···C) can also play a role in the crystal packing. nih.gov

Table 1: Crystallographic Data for Moclobemide (p-chloro-N-(2-morpholinoethyl)benzamide) This table summarizes the crystallographic data obtained from single-crystal X-ray diffraction analysis of Moclobemide. researchgate.netresearchgate.net

ParameterValue
Chemical FormulaC₁₃H₁₇N₂O₂Cl
Molecular Weight268.4 g/mol
Crystal SystemTriclinic
Space GroupP-1
a11.569(3) Å
b13.814(4) Å
c10.004(2) Å
α98.27(2)°
β113.87(2)°
γ104.13(2)°
Volume (V)1363.7 ų
Z2

Theoretical Conformational Analysis

Theoretical methods are indispensable for understanding the conformational landscape of flexible molecules like this compound. These computational approaches complement experimental data by providing detailed energetic and structural information about stable conformers and the barriers to their interconversion.

Computational Approaches for Predicting Conformational Preferences and Dynamics

Beyond the PCILO method, a range of computational techniques, most notably Density Functional Theory (DFT), are employed to investigate the conformational preferences of benzamide derivatives. researchgate.netmdpi.com These methods can accurately predict the geometries and relative energies of different conformers, providing a comprehensive picture of the potential energy surface. mdpi.com For molecules with multiple rotatable bonds, such as this compound, computational scans of dihedral angles are performed to locate energy minima corresponding to stable conformations.

Studies on related N,N-dialkyl substituted amides show that molecules often exist as an equilibrium of several conformers in solution. mdpi.com The preferred conformations are typically stabilized by various intramolecular hydrogen contacts. mdpi.com In the case of this compound, potential intramolecular interactions, such as those between the amide proton and the morpholine oxygen (N-H···O) or between protons on the ethyl bridge and the benzoyl oxygen (C-H···O), can significantly influence conformational stability. Computational models can quantify the energetic advantage of these interactions and predict the most populated conformational states. frontiersin.org These theoretical insights are crucial for understanding the molecule's dynamic behavior and its structural flexibility. nih.gov

Molecular MoietyPCILO Analysis FindingImplication
Phenyl RingConfirmed free rotation relative to the benzamide function.Low rotational energy barrier, contributing to conformational flexibility.
Amidic FunctionConfirmed free rotation.The amide group can adopt various orientations, influencing intermolecular interaction patterns.

Computational Chemistry and Cheminformatics for N 2 Morpholinoethyl Benzamide Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.

Advanced Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For benzamide (B126) derivatives, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to determine optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. For a targeted study on N-(2-Morpholinoethyl)benzamide, these DFT applications would be essential in predicting its electronic behavior and reactivity profile.

Table 1: Key Electronic Properties Investigated via DFT

PropertySignificance
Optimized GeometryPredicts the most stable 3D structure, including bond lengths and angles.
HOMO EnergyRelates to the ability to donate an electron; higher energy indicates a better electron donor.
LUMO EnergyRelates to the ability to accept an electron; lower energy indicates a better electron acceptor.
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability. A larger gap suggests higher stability.
Global Reactivity DescriptorsQuantifies aspects like electronegativity, chemical potential, hardness, softness, and electrophilicity index.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. Green represents areas of neutral potential.

For benzamide-type molecules, the MEP map typically shows a negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic interaction and hydrogen bonding. The regions around the amide hydrogen and other protons attached to electronegative atoms would show a positive potential. An MEP analysis of this compound would precisely identify these reactive sites, offering crucial information for understanding its intermolecular interactions.

Thermodynamic Property Computations

Quantum chemical calculations can also be used to compute various thermodynamic properties, such as heat capacity, entropy, and enthalpy, at different temperatures. These calculations are based on the vibrational frequencies obtained from the DFT analysis. By understanding how these properties change with temperature, researchers can predict the molecule's stability and behavior under various thermal conditions. For this compound, these computations would provide a foundational understanding of its thermodynamic profile.

Molecular Modeling and Theoretical Docking Studies

Molecular modeling and docking are instrumental in the field of drug discovery and design, allowing for the prediction of how a small molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Prediction of Ligand-Target Interactions

Molecular docking simulations are computational procedures that predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This technique is widely applied to benzamide derivatives to explore their potential as inhibitors for various enzymes. mdpi.com

For this compound, a docking study would involve placing the molecule into the active site of a selected protein target. The simulation would then explore various conformations and orientations of the ligand, predicting the most favorable binding mode. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This predictive capability is crucial for identifying potential biological targets and understanding the mechanism of action at a molecular level.

Analysis of Binding Geometries and Energies

Following the prediction of the binding pose, a detailed analysis of the binding geometry and energy is conducted. The binding energy (or docking score) is a calculated value that estimates the affinity of the ligand for the receptor; a lower binding energy typically indicates a more stable and favorable interaction. researchgate.net

The analysis involves examining the specific amino acid residues in the protein's active site that interact with the ligand. For instance, the carbonyl oxygen of the benzamide group might act as a hydrogen bond acceptor, while the aromatic ring could engage in pi-pi stacking or hydrophobic interactions. A thorough analysis of these binding geometries for this compound would provide a rational basis for its potential biological activity and could guide the design of more potent analogues through structural modification.

Table 2: Common Intermolecular Interactions in Ligand-Target Binding

Interaction TypeDescriptionPotential Groups in this compound
Hydrogen BondsAn electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.Amide N-H (donor), Carbonyl O (acceptor), Morpholine (B109124) O (acceptor), Morpholine N (acceptor)
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Benzene (B151609) ring, Ethyl chain
Pi-Pi StackingAttractive, noncovalent interactions between aromatic rings.Benzene ring
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.All atoms in the molecule

Cheminformatics and Database Utilization

Cheminformatics provides the tools to navigate and analyze vast chemical databases, enabling researchers to identify molecules with similar structural features or predicted properties to a query compound like this compound. This process is crucial for understanding structure-activity relationships (SAR) and discovering novel compounds with desired biological activities.

Structural database mining involves searching large chemical libraries, such as PubChem, for compounds that are structurally similar to a lead molecule. This can be performed using various search strategies, including substructure and similarity searches. For this compound, such searches can reveal analogues where specific moieties of the molecule have been altered, providing insights into potentially new derivatives.

By exploring chemical databases, researchers can identify a variety of analogues. For instance, modifications to the benzamide ring, the morpholino group, or the ethyl linker can lead to the discovery of related scaffolds. Examples of such analogues found in databases include compounds with substitutions on the benzene ring or alterations to the core amide structure.

Below is a table of representative analogues of this compound that can be identified through database mining. These examples showcase the structural diversity that can be explored to inform further research and development.

Compound NameMolecular FormulaPubChem CIDKey Structural Difference from this compound
p-chloro-N-(2-morpholinoethyl)-benzamide hydrochlorideC13H18Cl2N2O220332355Addition of a chloro group at the para position of the benzamide ring. nih.gov
N-benzyl-n-(2-morpholinoethyl)benzamide hydrochlorideC20H24N2O2120578Addition of a benzyl (B1604629) group to the amide nitrogen. uni.lu
Benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio-C16H24N2O2S3038190Substitution of the carbonyl oxygen with sulfur and addition of a para-isopropoxy group. nih.gov

This table is interactive. Click on the headers to sort the data.

In silico screening methodologies are computational techniques used to screen large libraries of virtual compounds against a biological target. mdpi.com These methods are cost-effective and time-efficient alternatives to traditional high-throughput screening. mdpi.com For this compound and its analogues, several in silico approaches can be employed to predict their biological activity and pharmacokinetic properties.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity. mdpi.com For this compound derivatives, molecular docking could be used to screen for potential protein targets or to optimize the binding interactions of known ligands. The process involves preparing the 3D structures of the ligands and placing them into the binding site of a target protein. mdpi.com

Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features that is necessary for optimal molecular interaction with a specific biological target. By identifying the key pharmacophoric features of this compound, researchers can search for other molecules that share these features and are therefore likely to have similar biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. mdpi.com By developing QSAR models for a series of this compound analogues, it is possible to predict the activity of newly designed compounds and to guide the synthesis of more potent molecules.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of a successful drug candidate. In silico tools can be used to predict these properties for this compound and its analogues, helping to identify compounds with favorable pharmacokinetic and safety profiles early in the discovery process. mdpi.com

These computational approaches are integral to modern drug discovery and can significantly accelerate the identification and optimization of novel therapeutic agents based on the this compound scaffold.

Structure Activity Relationship Sar Investigations and in Vitro Mechanistic Studies of N 2 Morpholinoethyl Benzamide Analogues

Theoretical Approaches to Structure-Activity Correlation

Theoretical models are instrumental in understanding how the chemical structure of N-(2-Morpholinoethyl)benzamide analogues influences their biological activity. These approaches guide the rational design of more potent and selective compounds.

Influence of Substituents on Activity (e.g., Steric and Electronic Effects)

The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on both the benzamide (B126) and morpholine (B109124) rings. These substituent effects can be broadly categorized into steric and electronic effects.

The benzamide moiety is a critical component for the activity of many analogues. For instance, in a series of benzamide derivatives designed as SARS-CoV-2 protease inhibitors, the electronic properties of substituents on the benzamide ring played a crucial role. An electron-donating methyl group was found to be more beneficial for activity compared to an electron-wielding trifluoromethyl group, which, despite being similar in size, resulted in a loss of binding affinity. nih.gov This highlights that electron-withdrawing effects can negatively impact the inhibitory capacity. nih.gov Furthermore, derivatization of an amino group on the benzamide moiety, regardless of the electronic influence, generally led to reduced activity, as seen with dimethylamino, sulfonamide, and carbamate (B1207046) derivatives. nih.gov

The morpholine ring contributes to the solubility and potential for interaction with biological targets. ontosight.ai In the context of adenovirus entry inhibition, modifications to the N-alkyl substituent on the morpholine ring significantly impacted both potency and cytotoxicity. For example, an N-cyclohexylmethyl substituent resulted in submicromolar potency and low cytotoxicity, while the introduction of a methyl group on the methylene (B1212753) linker, although retaining potency, drastically increased cytotoxicity. nih.gov Interestingly, an N-cycloheptyl substitution showed micromolar potency, but a tetrahydropyran (B127337) derivative was inactive, and an N-Boc-piperidine-substituted compound exhibited moderate inhibition. nih.gov

In the development of tyrosinase inhibitors, cinnamamide (B152044) derivatives bearing a morpholinoethyl group were investigated. The presence of different substituents on the phenyl ring of the cinnamoyl moiety led to varying inhibitory activities, with (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide showing the highest inhibition. nih.gov This suggests that the electronic nature and position of the substituent on the phenyl ring are key determinants of activity.

The following table summarizes the influence of various substituents on the activity of this compound analogues based on different biological targets.

Biological TargetFavorable SubstituentsUnfavorable SubstituentsReference
SARS-CoV-2 Protease Methyl group (electron-donating) on benzamideTrifluoromethyl group (electron-withdrawing), dimethylamino, sulfonamide, carbamate on benzamide nih.gov
Adenovirus Entry N-cyclohexylmethyl, N-cycloheptyl on morpholineTetrahydropyran, (S)-methyl on methylene linker of N-cyclohexylmethyl nih.gov
Tyrosinase 3-chloro on phenyl ring of cinnamoyl moiety- nih.gov

Pharmacophore Development and Quantitative Structure-Activity Relationships (QSAR) (Theoretical Frameworks)

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to understand the relationship between the chemical structure of a series of compounds and their biological activity. These methods provide a theoretical framework for designing new, more potent analogues.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to interact with a specific biological target. For instance, a pharmacophore model developed for benzamide derivatives as histone deacetylase (HDAC) inhibitors identified a five-point model consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor as crucial for activity. nih.gov Similarly, a study on HDAC2 inhibitors using benzamide derivatives generated a four-feature pharmacophore model with one hydrogen acceptor, one hydrogen donor, one hydrophobic, and one aromatic ring. semanticscholar.org These models serve as templates for virtual screening of compound libraries to identify new potential inhibitors.

QSAR develops mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds. For example, a 3D-QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors revealed that hydrophobic character is crucial for their inhibitory activity, and the inclusion of hydrophobic substituents would likely enhance potency. nih.gov The study also suggested that hydrogen bond donating groups positively contribute to inhibition, while electron-withdrawing groups have a negative influence. nih.gov Another QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents identified a predictive equation based on descriptors like Log S (solubility), rerank score, and molar refractivity (MR). jppres.com

In the context of glucokinase activators, pharmacophore development and 3D-QSAR studies on benzamide derivatives were performed to identify key features for activity. nih.gov The generated pharmacophore hypothesis and QSAR models provided insights for designing potent glucokinase activators. nih.gov These theoretical frameworks are invaluable in the drug discovery process, enabling a more rational and efficient approach to lead optimization.

In Vitro Mechanistic Elucidation (Non-Clinical Context)

In vitro studies are crucial for understanding the mechanisms by which this compound analogues exert their biological effects at a molecular and cellular level, independent of a whole living organism.

Enzyme Inhibition Kinetics and Mechanisms (e.g., Monoamine Oxidase, Histone Deacetylase, Tyrosinase, Adenovirus Entry Inhibition)

This compound analogues have been shown to inhibit a variety of enzymes through different kinetic mechanisms.

Monoamine Oxidase (MAO): Moclobemide (B1677376), which is p-chloro-N-(2-morpholinoethyl)benzamide, is a well-known reversible inhibitor of monoamine oxidase A (MAO-A). nih.govusbio.net In vitro studies using rat brain homogenates have demonstrated its selective inhibition of MAO-A. researchgate.net It is considered a short-acting MAO inhibitor. researchgate.net

Histone Deacetylase (HDAC): Certain benzamide derivatives are potent inhibitors of histone deacetylases. google.com For example, N-(2-aminophenyl)-benzamide derivatives have been identified as nanomolar inhibitors of HDAC1 and HDAC2. nih.gov Docking studies have provided insights into their binding mode within the active site of HDAC1. nih.gov Furthermore, HDAC inhibitors with a benzamide moiety and a pyridyl cap group have shown significant activity as latency-reversing agents for HIV-1 in primary resting CD4+ T cells. nih.gov

Tyrosinase: Novel N-(2-morpholinoethyl)cinnamamide derivatives have been identified as potent tyrosinase inhibitors. nih.gov Kinetic analysis of the most active compound, (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide, revealed a mixed-type inhibition mechanism. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies have further confirmed that these inhibitors can comfortably fit into the active site of mushroom tyrosinase. nih.gov

Adenovirus Entry Inhibition: Salicylamide derivatives, which are structurally related to this compound, have been optimized to act as potent inhibitors of human adenovirus (HAdV) infection. nih.govresearchgate.net Mechanistic studies suggest that these compounds inhibit the escape of viral particles from the endosome, which is a critical step for successful infection. researchgate.net This blockage prevents the subsequent uncoating of the virus and the presentation of the lytic protein VI. researchgate.net

The following table provides a summary of the enzyme inhibition data for various this compound analogues.

EnzymeAnalogue/DerivativeInhibition TypeIC50/PotencyReference
Monoamine Oxidase A (MAO-A) Moclobemide (p-chloro-N-(2-morpholinoethyl)benzamide)Reversible- nih.govresearchgate.net
Histone Deacetylase 1/2 (HDAC1/2) N-(2-aminophenyl)-benzamide derivatives-Nanomolar range nih.gov
Tyrosinase (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamideMixed-type15.2 ± 0.6 μM nih.gov
Adenovirus Entry Salicylamide derivative (JMX0493)-Submicromolar nih.govresearchgate.net

Molecular Interaction Profiling with Biological Targets (in vitro binding assays)

In vitro binding assays are fundamental in characterizing the direct physical interaction between this compound analogues and their biological targets. These assays help to confirm the target engagement and provide quantitative measures of binding affinity.

For instance, in the development of HDAC inhibitors, docking studies have been employed to visualize the binding mode of N-(2-aminophenyl)-benzamide inhibitors to HDAC1. nih.gov These computational studies shed light on the specific amino acid residues within the active site that interact with the inhibitor molecule.

Similarly, molecular docking analysis of tyrosinase inhibitors confirmed that active N-(2-morpholinoethyl)cinnamamide derivatives can be well-accommodated in the mushroom tyrosinase active site. nih.gov These studies revealed that the most active compound formed the most stable drug-receptor complex with the target protein. nih.gov

In the context of discovering inhibitors for human adenovirus, molecular modeling of active quinazoline (B50416) derivatives, which share structural similarities with benzamides, showed that they bind to a pocket located in the fingers and thumb domains of the viral RNA-dependent RNA polymerase (RdRp). researchgate.net

Furthermore, in vitro binding assays are crucial for understanding the mechanism of action of compounds like N-substituted benzamides that induce apoptosis. These assays can reveal interactions with key proteins in the apoptotic pathway. nih.gov

Modulating Cellular Pathways in in vitro Biological Systems (e.g., Apoptosis, Autophagy)

This compound analogues have been shown to modulate critical cellular pathways, such as apoptosis and autophagy, in various in vitro biological systems.

Apoptosis: N-substituted benzamides, such as declopramide, have been demonstrated to induce apoptosis in cancer cell lines like the human promyelocytic leukemia cell line HL60. nih.gov Mechanistic studies have revealed that this induction of apoptosis is associated with the release of cytochrome c from the mitochondria into the cytosol and the subsequent activation of caspase-9. nih.gov Interestingly, the apoptotic mechanism was found to be independent of p53 activation. nih.gov Prior to the onset of apoptosis, these compounds were also observed to induce a G2/M cell cycle block. nih.gov

Autophagy: While direct evidence for the modulation of autophagy by this compound itself is limited in the provided context, the broader class of benzamide derivatives has been implicated in pathways that can influence autophagy. For example, by inhibiting HDACs, benzamide derivatives can alter gene expression profiles, which may include genes involved in the regulation of autophagy. Further research is needed to specifically elucidate the role of this compound analogues in modulating autophagic pathways.

Exploration of N 2 Morpholinoethyl Benzamide in Materials Science Research

Precursor Role in Polymer Synthesis and Advanced Organic Materials

The use of benzamide (B126) compounds as precursors for the synthesis of polymers, dyes, and pigments is an established area of materials science. ontosight.ai The N-(2-morpholinoethyl)benzamide structure, in particular, offers a versatile platform for creating advanced organic materials with specific functionalities. The morpholine (B109124) and benzamide moieties can be chemically modified to tune the material's properties, making it a valuable building block in synthetic chemistry.

Derivatives of this compound are being investigated for their unique chemical properties that could lead to the development of new materials. For instance, compounds like Benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio- are noted for their potential in creating materials with specific functionalities due to their unique combination of a morpholine ring and a thioether linkage. smolecule.com The synthesis of various substituted this compound derivatives, such as 2,4-dichloro-N-(2-morpholinoethyl) benzamide, highlights the role of this compound as an intermediate in producing more complex molecules for materials research. researchgate.net

Research into related structures further underscores the potential of this chemical family. For example, 2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is utilized as a chemical building block for synthesizing complex molecules and is considered relevant for the development of new materials. The synthesis of pharmacologically active molecules like Moclobemide (B1677376), 4-chloro-N-(2-morpholinoethyl)benzamide, through methods such as palladium-catalyzed aminocarbonylation, demonstrates the robust synthetic routes available for creating functionalized organic materials from this precursor. thieme-connect.comdiva-portal.org The development of nitrogen-containing molecules, including morpholinoethyl compounds, for various applications points to the broad utility of this structural motif in creating advanced materials with tailored properties. mdpi.com

Table 1: Examples of this compound Derivatives in Materials Research

Compound Name Investigated Application/Role Reference
Benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio- Development of new materials with specific functionalities smolecule.com
2,4-dichloro-N-(2-morpholinoethyl) benzamide Intermediate in chemical synthesis researchgate.net
2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide Building block for complex molecules and new materials
4-chloro-N-(2-morpholinoethyl)benzamide (Moclobemide) Example of a functional organic material synthesized via aminocarbonylation thieme-connect.comdiva-portal.org

Development of Functional Dyes and Pigments

Functional dyes and pigments are crucial components in a variety of high-tech applications, from solar cells to molecular sensors. researchgate.netimist.ma These materials are defined by their ability to absorb and emit light, a property dictated by their chemical structure, specifically the presence of chromophores and auxochromes. researchgate.net While direct synthesis of a dye based solely on the this compound parent structure is not extensively documented, its inherent chemical features make it a promising candidate for incorporation into larger, more complex dye molecules.

The benzamide portion of the molecule can be part of a conjugated system, which is the core of a chromophore, the part of a molecule responsible for its color. researchgate.net By chemically modifying the benzene (B151609) ring with electron-donating or electron-withdrawing groups, the absorption and emission properties of a potential dye molecule can be tuned. The morpholinoethyl group can act as an auxochrome, a group that modifies the ability of the chromophore to absorb light, often intensifying the color. researchgate.net Furthermore, the morpholine group can improve the solubility of the dye in specific solvents and provide a site for linking the dye to other molecules or substrates, which is critical in applications like dye-sensitized solar cells or fluorescent labeling. researchgate.netnih.gov The general class of benzamide compounds is recognized for its role as precursors in the synthesis of dyes and pigments. ontosight.ai

The development of azo dyes, which contain the -N=N- functional group, is a significant area of pigment chemistry. mdpi.com The this compound framework could potentially be functionalized to include an azo group, thereby creating novel pigments. The morpholine moiety, in particular, could be used to influence the solid-state packing and intermolecular interactions of the pigment particles, which in turn affects their color and stability.

Novel Architectures in Soft Matter and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, built from molecular or ionic building blocks. This field relies on understanding and controlling intermolecular interactions, such as hydrogen bonds and π–π stacking. The this compound structure possesses key functional groups that make it an excellent candidate for crystal engineering and the formation of novel soft matter architectures.

The amide group (-CONH-) is a robust hydrogen-bonding motif, capable of forming strong, directional interactions that can guide the assembly of molecules into chains, sheets, or more complex networks. science.gov The morpholine ring contains an oxygen atom and a tertiary amine, both of which can act as hydrogen bond acceptors. This combination of hydrogen bond donors and acceptors allows for the creation of intricate, multidimensional supramolecular structures.

The principles of crystal engineering can be used to design multi-component crystals, such as co-crystals and salts, where this compound or its derivatives are combined with other molecules to create materials with new or enhanced properties. researchgate.net For example, combining it with other active pharmaceutical ingredients could lead to the formation of multidrug co-crystals with modified solubility or stability. researchgate.net The ability to form predictable hydrogen-bonding synthons makes this scaffold a valuable tool for designing novel solid-state architectures with tailored physical and chemical properties.

Table 2: Crystallographic Data for a Derivative, p-chloro-N-(2-morpholinoethyl)benzamide (Moclobemide)

Parameter Value Reference
Formula C₁₃H₁₇N₂O₂Cl researchgate.net
Molecular Weight 268.4 g/mol researchgate.net
Crystal System Primitif (Triclinic) researchgate.net
Space Group P-1 researchgate.net
a 11.569(3) Å researchgate.net
b 13.814(4) Å researchgate.net
c 10.004(2) Å researchgate.net
α 98.27(2)° researchgate.net
β 113.87(2)° researchgate.net
γ 104.13(2)° researchgate.net
Volume (V) 1363.7 ų researchgate.net
Z 2 researchgate.net

Advanced Analytical Methodologies in N 2 Morpholinoethyl Benzamide Research

High-Resolution Chromatographic Separations for Purity Assessment and Analysis

Chromatographic techniques are indispensable for separating N-(2-Morpholinoethyl)benzamide from impurities, starting materials, and by-products that may be present after synthesis. High-resolution methods are particularly crucial for ensuring the purity of the compound, which is a critical parameter for any subsequent scientific investigation.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of this compound and its analogues, such as Moclobemide (B1677376) (p-chloro-N-(2-morpholinoethyl)benzamide). Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this class of compounds.

In a typical RP-HPLC setup, a non-polar stationary phase, most frequently a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The composition of the mobile phase, which often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol), is optimized to achieve efficient separation. nih.govresearchgate.netamazonaws.com The pH of the mobile phase is also a critical parameter, often adjusted to an acidic value (e.g., pH 2.7-4.1) to ensure the analyte is in a consistent, protonated state, which results in sharp, symmetrical peaks. nih.gov61.8.75

Detection is commonly performed using an ultraviolet (UV) spectrophotometer, with the wavelength set to a value where the benzamide (B126) chromophore exhibits strong absorbance, typically in the range of 239-240 nm. nih.govresearchgate.netresearchgate.net The purity of the sample is determined by comparing the area of the main peak corresponding to this compound with the total area of all peaks in the chromatogram. Purity levels exceeding 98% or 99% are often reported for synthesized batches. amazonaws.comyarrowpharm.comchemscene.com

Validated HPLC methods for related compounds demonstrate high precision, accuracy, and linearity over a specific concentration range, with well-defined limits of detection (LOD) and quantification (LOQ). nih.gov61.8.75 For instance, a validated method for moclobemide and its metabolites showed linearity in the ng/mL range, with a quantification limit as low as 10 ng/mL. nih.gov

Table 1: Exemplary HPLC Parameters for Analysis of this compound Analogues

Parameter Condition 1 Condition 2 Condition 3
Column C18 nih.govresearchgate.net Waters XTerra RP18 researchgate.net Synergi Hydro-RP 61.8.75
Mobile Phase Acetonitrile:Water (25:75, v/v), pH 2.7 nih.gov Acetonitrile:10 mM KH₂PO₄ with 1% triethylamine (B128534) (17:83, v/v), pH 3.9 researchgate.net Acetonitrile:40 mM phosphate buffer (31:69, v/v), pH 4.1 61.8.75
Flow Rate Varies by method 1.2 mL/min researchgate.net 1.0 mL/min 61.8.75
Detection UV at 239 nm nih.govresearchgate.net UV at 240 nm researchgate.net Fluorescence (Ex: 497 nm, Em: 557 nm) for a related anthracycline 61.8.75

| Internal Standard | Phenacetin nih.govresearchgate.net | Not specified | Daunorubicin 61.8.75 |

Comprehensive Spectroscopic and Diffraction Techniques for Material Characterization

Beyond purity analysis, a full characterization of this compound requires the use of spectroscopic and diffraction techniques to confirm its molecular structure, composition, and solid-state properties.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. ¹H NMR provides information on the number and environment of protons, showing characteristic signals for the aromatic protons of the benzoyl group, the methylene (B1212753) protons of the ethyl linker, and the protons of the morpholine (B109124) ring. uchile.cl ¹³C NMR complements this by identifying all unique carbon atoms in the molecule. uchile.cl These techniques are crucial for confirming that the synthesis has yielded the correct isomer and for identifying the sites of any substitutions. uchile.clontosight.ai

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. evitachem.comnih.gov Techniques like Electrospray Ionization (ESI) are common. The measured monoisotopic mass should match the calculated exact mass, confirming the elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. uchile.clontosight.ai Key vibrational bands for this compound would include the N-H stretch and C=O stretch of the amide group, C-H stretches of the aromatic and aliphatic portions, and C-O-C stretches of the morpholine ring. uchile.cl

X-ray Diffraction:

Single-crystal X-ray diffraction provides definitive proof of molecular structure and offers detailed insights into the three-dimensional arrangement of the molecule in the solid state. For the related compound p-chloro-N-(2-morpholinoethyl)benzamide, X-ray diffraction analysis has revealed specific crystal systems, space groups, and unit cell dimensions. researchgate.netresearchgate.net This technique confirms bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. researchgate.netresearchgate.net

Table 2: Crystallographic Data for p-Chloro-N-(2-morpholinoethyl)benzamide

Parameter Value researchgate.netresearchgate.net
Molecular Formula C₁₃H₁₇ClN₂O₂
Molecular Weight 268.4 g/mol
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 11.569(3) Å, b = 13.814(4) Å, c = 10.004(2) Å
α = 98.27(2)°, β = 113.87(2)°, γ = 104.13(2)°
Volume 1363.7 ų

| Z (Molecules per unit cell) | 2 |

Integrated Analytical Platforms for Multi-Dimensional Data Acquisition

To enhance analytical efficiency and gain more comprehensive information from a single experiment, separation techniques are often coupled directly with spectroscopic detectors. These "hyphenated techniques" are powerful platforms for the analysis of complex mixtures and the definitive identification of unknown components. actascientific.comajrconline.orgasiapharmaceutics.info

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful integrated platforms. asiapharmaceutics.info It combines the superior separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. As the separated components elute from the HPLC column, they are ionized and analyzed by the mass spectrometer. This allows for the simultaneous acquisition of retention time data and mass-to-charge ratio data for the parent ion and its fragments. LC-MS is invaluable for impurity profiling, as it can not only quantify impurities but also provide crucial structural information for their identification. ajrconline.org Methods coupling HPLC with MS have been successfully applied to the analysis of moclobemide and its metabolites in biological matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are volatile and thermally stable, or can be made so through derivatization, GC-MS is another key hyphenated technique. ajrconline.org It offers high chromatographic resolution and provides mass spectra that are highly reproducible and can be compared against extensive libraries for identification. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Spectroscopy: Though less common due to lower sensitivity compared to MS, LC-NMR provides unparalleled structural information. actascientific.comasiapharmaceutics.info It allows for the acquisition of complete NMR spectra of analytes as they elute from the HPLC column, making it a definitive tool for the structural elucidation of unknown impurities or metabolites without the need for prior isolation.

The use of these integrated platforms provides a multi-dimensional view of the sample, combining separation with rich structural data. This approach is fundamental in modern chemical research for ensuring the identity, purity, and quality of compounds like this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2-Morpholinoethyl)benzamide derivatives?

  • Methodological Answer : A typical synthesis involves coupling morpholine-containing amines with benzoyl chloride derivatives. For example, reductive amination using Pd/C and H₂ in methanol can introduce the morpholinoethyl group (as seen in the reduction of nitro intermediates) . Protective groups like TIPSCl (triisopropylsilyl chloride) may be used to stabilize reactive intermediates during multi-step syntheses . Solvent selection (e.g., CH₂Cl₂ with pyridine as a base) is critical for efficient acylation reactions .

Q. How can researchers validate the structural identity of this compound analogs?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Assign peaks for the morpholine ring (δ ~3.5–3.7 ppm for N-CH₂ and O-CH₂ protons) and benzamide aromatic protons (δ ~7.5–8.0 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with the morpholinoethyl-benzamide backbone .
  • X-ray crystallography : Resolve crystal structures to verify bond lengths and angles, as demonstrated for related benzamide derivatives .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer :

  • Enzyme inhibition : Screen against HDACs (histone deacetylases) using fluorometric assays, given the structural similarity of benzamides to known HDAC inhibitors like MS-275 .
  • Cellular viability : Use MTT assays to evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) .
  • Binding affinity : Perform surface plasmon resonance (SPR) to measure interactions with target proteins like PARP-1 .

Advanced Research Questions

Q. How can molecular docking studies optimize this compound derivatives for HDAC inhibition?

  • Methodological Answer :

  • Software : Use AutoDock Vina for docking simulations, which balances speed and accuracy via its hybrid scoring function .
  • Grid setup : Define the binding pocket around Zn²⁺ in HDAC active sites, incorporating flexibility for the morpholinoethyl side chain.
  • Validation : Compare predicted binding poses with crystallographic data from known HDAC inhibitors (e.g., MS-275) to refine scoring parameters .

Q. How do researchers resolve contradictions in biological activity data across different benzamide analogs?

  • Methodological Answer :

  • SAR analysis : Systematically vary substituents (e.g., nitro, trifluoromethyl) on the benzamide core and correlate changes with activity trends. For example, electron-withdrawing groups may enhance HDAC inhibition by stabilizing enzyme interactions .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to distinguish intrinsic activity from bioavailability limitations .
  • Epigenetic profiling : Use chromatin immunoprecipitation (ChIP) to quantify histone acetylation levels in target tissues, as demonstrated for MS-275 .

Q. What strategies improve the blood-brain barrier (BBB) penetration of this compound derivatives for neurological applications?

  • Methodological Answer :

  • LogP optimization : Aim for a calculated logP of 2–3 to balance hydrophobicity and solubility, using tools like MarvinSketch or ChemAxon .
  • P-gp efflux avoidance : Replace hydrogen bond donors (e.g., secondary amines) with bioisosteres (e.g., morpholine) to reduce P-glycoprotein-mediated efflux .
  • In vivo validation : Measure brain-to-plasma ratios in rodent models after systemic administration, as done for brain-penetrant HDAC inhibitors .

Q. How can computational modeling predict off-target effects of this compound derivatives?

  • Methodological Answer :

  • Pharmacophore screening : Use Schrödinger’s Phase or MOE to identify structural motifs overlapping with known kinase or GPCR ligands .
  • Machine learning : Train models on Tox21 datasets to flag potential hepatotoxicity or cardiotoxicity .
  • Proteome-wide docking : Employ AlphaFold-predicted structures to screen against non-target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.